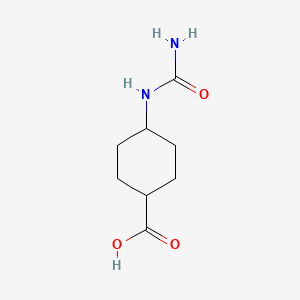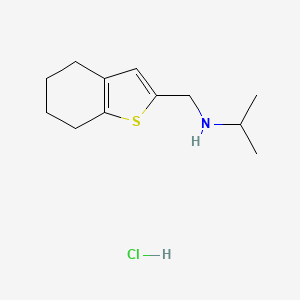![molecular formula C11H8Cl2N2O3 B1521603 2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 1094361-21-3](/img/structure/B1521603.png)
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
説明
The compound “2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms . The molecule also contains a 2,4-dichlorophenyl group and an acetic acid group .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, is a topic of active research. Pyrazoles are particularly useful in organic synthesis and have been synthesized through a variety of methods . One common method involves the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group contribute to its unique structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the acetic acid group would all contribute to its properties .科学的研究の応用
Fluorescent Property Evaluation
A series of 1,3,5-triaryl-2-pyrazolines, closely related to the chemical structure of interest, has been synthesized and evaluated for fluorescent properties. These compounds exhibit fluorescence in the blue region of the visible spectrum under ultraviolet radiation, highlighting potential applications in spectroscopy and imaging technologies (Hasan, Abbas, & Akhtar, 2011).
Antitubercular Activity
Research on derivatives of pyrazoline, which include structural motifs similar to the compound , has shown promising antitubercular properties. These compounds were synthesized and characterized, demonstrating potential as antitubercular agents (Bhoot, Khunt, & Parekh, 2011).
Anti-Inflammatory and Antimicrobial Properties
Studies on 2-pyrazoline analogues have identified significant anti-inflammatory effects mediated by the inhibition of phospholipase A2, an enzyme involved in inflammatory responses. These findings suggest potential applications in developing new nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017). Additionally, some pyrazoline derivatives have demonstrated antimicrobial activity, further expanding their potential therapeutic applications (Sharshira & Hamada, 2012).
Phytoremediation Enhancement
Research on bacterial endophytes enhancing phytoremediation capabilities in plants for compounds like 2,4-dichlorophenoxyacetic acid indicates potential environmental applications. Such approaches could help in bioremediation and reducing the environmental impact of similar herbicidal compounds (Germaine et al., 2006).
Corrosion Inhibition
Pyrazoline derivatives have been explored for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metal surfaces against corrosion (Lgaz et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-1-2-9(8(13)3-6)15-10(16)4-7(14-15)5-11(17)18/h1-3H,4-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYQRSHTUFJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



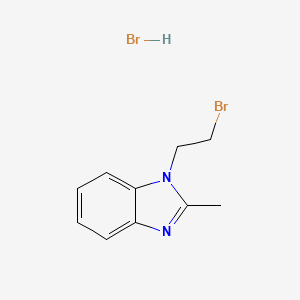
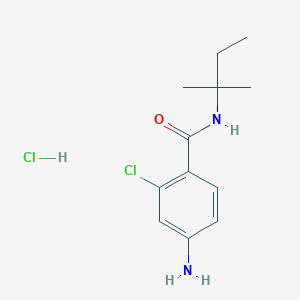
![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)
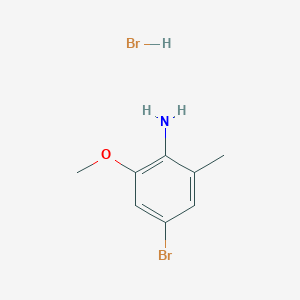
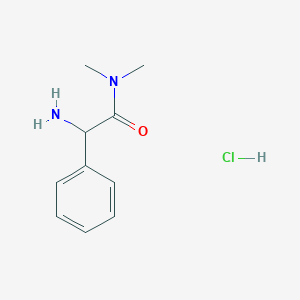
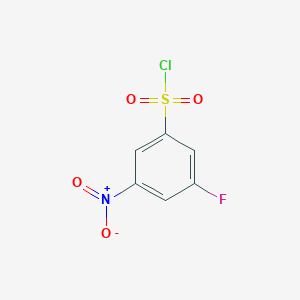
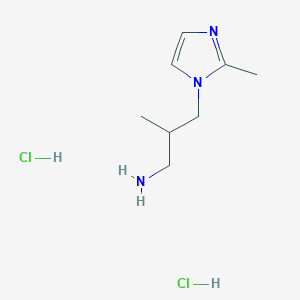
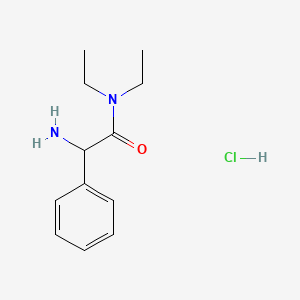
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
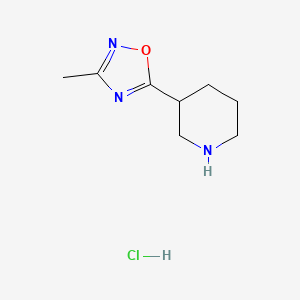
![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)
